1-Bromo-3,4-difluoro-2-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYIFFIESVNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies
The preparation of 1-bromo-3,4-difluoro-2-iodobenzene can be approached through multi-step synthetic sequences. One plausible route involves the initial iodination of 1-bromo-3,4-difluorobenzene. A common method for the introduction of an iodine atom ortho to a bromine atom is through a directed ortho-metalation strategy. This typically involves the use of a strong lithium base, such as n-butyllithium, at low temperatures to deprotonate the position adjacent to the bromine, followed by quenching with an iodine source like molecular iodine (I₂). google.com
Another potential synthetic pathway could begin with a suitably substituted aniline (B41778) derivative. For instance, the diazotization of an appropriately halogenated aniline, followed by a Sandmeyer-type reaction, can be employed to introduce the bromo or iodo substituent. The precise sequence of halogen introduction is critical to achieving the desired isomer.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1-bromo-3,4-difluoro-2-iodobenzene are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C₆H₂BrF₂I |
| Molecular Weight | 318.89 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
| InChI Key | FKKYIFFIESVNPF-UHFFFAOYSA-N sigmaaldrich.com |
| CAS Number | 1208077-27-3 sigmaaldrich.com |
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the adjacent halogen atoms.
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts being significantly affected by the electronegativity of the directly attached halogens.
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated aromatic compounds. It would show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to the neighboring protons providing valuable structural information.
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of bromine.
Advanced Spectroscopic and Structural Characterization in a Research Context
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
Elucidation of Regioisomeric Purity and Isomeric Proportions
In the synthesis of polysubstituted benzenes, the formation of regioisomers is a common challenge. NMR spectroscopy is instrumental in determining the purity of the desired isomer and quantifying the proportions of any isomeric impurities. For instance, in the synthesis of 1-bromo-3,4-difluoro-2-iodobenzene, the potential for the formation of other isomers, such as 1-bromo-2,3-difluoro-4-iodobenzene or 1-bromo-2,4-difluoro-3-iodobenzene, exists. bldpharm.comuni.lunih.gov The distinct electronic environment of each proton and carbon atom in these isomers results in unique chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra, allowing for their unambiguous identification and quantification. researchgate.net The integration of signals corresponding to each isomer provides a direct measure of their relative abundance in a mixture. This is crucial for ensuring the quality and reactivity of the starting material in subsequent synthetic steps.
Mechanistic Probes using Chemical Shifts and Coupling Constants
The chemical shifts (δ) and spin-spin coupling constants (J) obtained from NMR spectra offer profound insights into the electronic structure and bonding within the this compound molecule. The chemical shifts of the aromatic protons and carbons are sensitive to the electron-withdrawing and -donating effects of the halogen substituents. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to predict NMR parameters, and the correlation between calculated and experimental values provides a robust validation of the assigned structure. researchgate.netacs.org
Furthermore, the coupling constants between different nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) provide through-bond connectivity information and are dependent on the dihedral angles between the coupled nuclei. These parameters can be used to probe the conformational preferences of the molecule in solution. For example, the magnitude of three-bond proton-proton coupling constants (³JHH) can help to confirm the relative positions of the substituents on the aromatic ring. liverpool.ac.uk
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Confirmation
The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the benzene (B151609) ring, as well as the C-Br, C-F, and C-I bonds. For example, C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while C-Br and C-I stretching vibrations are found at lower frequencies. The specific frequencies and intensities of these bands are unique to the substitution pattern of the molecule. nih.govaip.org By comparing the experimental vibrational spectra with those predicted from computational models, a detailed assignment of the fundamental vibrational frequencies to specific modes of vibration can be achieved, further corroborating the molecular structure. materialsciencejournal.org
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Validation in Research Settings
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and investigating its fragmentation behavior under ionization. In a research setting, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. nih.gov
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺·), which can then undergo fragmentation. The resulting mass spectrum displays a series of peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a molecular fingerprint and provides valuable structural information. For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, aiding in their identification. smolecule.comnist.gov Common fragmentation pathways for haloaromatics include the loss of halogen atoms or the cleavage of the aromatic ring. uni-saarland.deresearchgate.net
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
While spectroscopic techniques provide valuable information about the structure and connectivity of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles within the molecule. This technique resolves any ambiguities in the positioning of the halogen atoms and reveals the extent of steric interactions between them.
Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. For halogenated aromatic compounds, halogen bonding (an interaction between a halogen atom and a nucleophilic site) can play a significant role in the crystal packing. Understanding these intermolecular forces is crucial in materials science for predicting and controlling the physical properties of the solid.
Electronic Spectroscopy (UV-Vis, Magnetic Circular Dichroism) for Electronic Structure Characterization
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption spectroscopy, probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions). nih.gov The positions and intensities of these bands are influenced by the substituents on the benzene ring. researchgate.netresearchgate.net
Theoretical calculations can be employed to model the electronic transitions and predict the UV-Vis spectrum, aiding in the assignment of the observed absorption bands. nih.gov Magnetic Circular Dichroism (MCD) spectroscopy, a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, can provide further details about the electronic structure and the symmetry of the electronic states involved in the transitions.
Role As a Versatile Building Block in the Synthesis of Complex Organic Molecules
The unique structural and reactivity profile of 1-bromo-3,4-difluoro-2-iodobenzene makes it a highly valuable building block for the synthesis of complex organic molecules. Its ability to undergo selective and sequential functionalization allows for the controlled and efficient construction of highly substituted aromatic cores that are prevalent in many biologically active compounds and advanced materials.
For example, it can be a key intermediate in the synthesis of pharmaceutical drug candidates, where the specific arrangement of substituents on the aromatic ring is crucial for biological activity. In materials science, this compound can be used to create novel organic electronic materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
An in-depth look at the synthesis of the complex chemical compound this compound reveals a landscape of sophisticated organic chemistry techniques. The creation of such polyhalogenated arenas is crucial for various applications in materials science and as building blocks in pharmaceutical and agrochemical research. This article explores the primary synthetic methodologies for preparing this compound and structurally similar compounds, focusing on the regioselective introduction of multiple halogen atoms.
Applications of 1 Bromo 3,4 Difluoro 2 Iodobenzene As a Versatile Synthetic Building Block
Precursor for Highly Functionalized Aromatic and Heteroaromatic Compounds
The distinct reactivity of the iodine, bromine, and fluorine atoms on the 1-bromo-3,4-difluoro-2-iodobenzene scaffold allows for its use as a precursor in the synthesis of a wide array of highly functionalized aromatic and heteroaromatic compounds. The iodine atom, being the most reactive of the halogens in this compound, is particularly amenable to displacement in cross-coupling reactions. This characteristic allows for the initial introduction of a diverse range of substituents.
For instance, through Suzuki-Miyaura or Ullmann couplings, the iodine can be selectively replaced, leaving the bromine and fluorine atoms intact for subsequent modifications. This sequential functionalization is a cornerstone of its utility. The fluorine atoms, in contrast, are generally less reactive towards typical cross-coupling conditions but can be displaced by strong nucleophiles. vanderbilt.edu This differential reactivity provides chemists with a powerful tool to construct complex molecular architectures in a controlled, stepwise manner.
Research has demonstrated the conversion of similar polyhalogenated benzenes into various derivatives. For example, the synthesis of methoxylated compounds from fluorinated precursors highlights the potential for nucleophilic aromatic substitution. nih.gov Furthermore, the amino group in related aniline (B41778) derivatives can direct the regioselective introduction of other halogens, showcasing the potential for creating a diverse library of substituted aromatic compounds from precursors like this compound. vanderbilt.edu
Scaffold for Multi-Functionalized Biaryls and Oligo(phenylenes) via Sequential Cross-Coupling
The differential reactivity of the halogens in this compound makes it an ideal scaffold for the synthesis of multi-functionalized biaryls and oligo(phenylenes) through sequential cross-coupling reactions. The iodine atom's superior leaving group ability allows for its selective reaction in processes like the Suzuki-Miyaura, Stille, and Sonogashira couplings, while the less reactive bromine atom remains available for a second, distinct coupling event. researchgate.net
This stepwise approach provides precise control over the introduction of different aryl or other organic fragments at specific positions on the benzene (B151609) ring. For example, a Sonogashira coupling can be performed at the iodo-position, followed by a Suzuki coupling at the bromo-position, leading to the formation of unsymmetrical biaryls with diverse functionalities. researchgate.net This methodology has been successfully applied to similar dihalogenated benzenes, demonstrating the feasibility of this strategy.
The ability to construct these complex aromatic systems is crucial for the development of new materials and biologically active molecules. Biaryls and oligo(phenylenes) are key structural motifs in many pharmaceuticals, agrochemicals, and organic electronic materials. nih.gov
Table 1: Sequential Cross-Coupling Reactions for Biaryl Synthesis
| Starting Material | Reaction 1 (at Iodo-position) | Intermediate | Reaction 2 (at Bromo-position) | Final Product | Reference |
| 1-Bromo-4-iodobenzene | Sonogashira Coupling with Phenylacetylene | 1-Bromo-4-(phenylethynyl)benzene | Suzuki Coupling with Phenylboronic Acid | 1-Phenyl-4-(phenylethynyl)benzene | researchgate.net |
| 1-Bromo-4-iodobenzene | Sonogashira Coupling with 1-Octyne | 1-Bromo-4-(oct-1-yn-1-yl)benzene | Suzuki Coupling with various Arylboronic Acids | Various 1-Aryl-4-(oct-1-yn-1-yl)benzenes | researchgate.net |
Role in the Synthesis of Advanced Materials and Functional Molecules (non-biological applications)
The unique electronic properties conferred by the fluorine and bromine atoms make this compound a valuable precursor in the synthesis of advanced materials and functional molecules for non-biological applications. The presence of fluorine atoms can enhance properties such as thermal stability and can influence the electronic characteristics of the final molecule.
This compound can serve as a building block for organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functional groups through sequential cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, the synthesis of fluorinated biaryls, which can be accessed from precursors like this compound, is an area of active research in materials science. uva.es
Furthermore, the versatility of this building block extends to the synthesis of other functional molecules. For instance, it can be used to create complex polycyclic aromatic hydrocarbons, which are of interest for their unique optical and electronic properties. researchgate.net
Integration into Complex Synthetic Sequences (e.g., Domino Reactions, Multi-component Reactions)
The reactivity of this compound makes it a suitable substrate for integration into complex synthetic sequences such as domino reactions and multi-component reactions. beilstein-journals.orgorganic-chemistry.org These types of reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, reducing the number of synthetic steps and purification procedures. beilstein-journals.org
In a domino reaction, a single event triggers a cascade of subsequent transformations. beilstein-journals.org The different halogen atoms on the this compound ring could be selectively activated under specific catalytic conditions to initiate such a cascade. For example, a palladium-catalyzed process could initiate a sequence involving intramolecular cyclizations or further intermolecular couplings. rsc.orgscholaris.caresearchgate.net
Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, also represent a powerful synthetic strategy. organic-chemistry.org The electrophilic nature of the carbon-halogen bonds in this compound could allow it to participate as a key component in such transformations, leading to the rapid assembly of complex molecular scaffolds. researchgate.net While specific examples involving this compound in these complex reactions are not yet widely reported, the principles of domino and multi-component reactions are well-established and its unique structure makes it a prime candidate for future applications in this area. beilstein-journals.orgorganic-chemistry.org
Future Research Directions for 1 Bromo 3,4 Difluoro 2 Iodobenzene Chemistry
Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Regioselectivity
The primary challenge in the chemistry of 1-bromo-3,4-difluoro-2-iodobenzene lies in achieving selective activation of one specific carbon-halogen bond over the others. Future research will be heavily focused on the design of sophisticated catalytic systems that can provide precise control over reaction outcomes.
The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in cross-coupling reactions is a well-established principle. However, achieving perfect chemoselectivity, especially between iodine and bromine, often requires meticulously optimized conditions. Research should target the development of novel ligands and transition metal catalysts (e.g., based on palladium, nickel, copper, or cobalt) that can amplify the inherent reactivity differences. nih.govacs.org For instance, catalyst systems could be designed to operate under milder conditions where only the most labile C-I bond reacts, leaving the C-Br bond intact for subsequent transformations.
Future work could explore:
Ligand-Controlled Selectivity: Designing phosphine (B1218219), N-heterocyclic carbene (NHC), or other specialized ligands that can sterically or electronically favor oxidative addition to either the C-I or C-Br bond.
Earth-Abundant Metal Catalysis: Investigating catalysts based on iron or cobalt, which may offer different selectivity profiles compared to traditional palladium or nickel systems and are more sustainable. nih.govnih.govstrath.ac.uk
Dual-Catalyst Systems: Creating orthogonal catalytic cycles that can selectively address different halogens in a one-pot reaction sequence, enabling rapid assembly of complex molecules.
Table 1: Potential Catalytic Systems for Selective Functionalization
| Catalytic Goal | Potential Catalyst System | Rationale for Research |
|---|---|---|
| Iodo-Selective Coupling | Pd(0) with sterically bulky phosphine ligands | Exploit the lower bond dissociation energy of the C-I bond under mild conditions. acs.orgyoutube.com |
| Bromo-Selective Coupling | Ni(0)/ligand complex post-iodine functionalization | Nickel's unique reactivity profile can be harnessed for the more challenging C-Br activation. acs.orgacs.org |
| Chemoselective Alkylation | CoCl₂/TMEDA | Cobalt-based systems have shown high chemoselectivity, tolerating various functional groups. nih.gov |
Exploration of Unprecedented Reactivity Modes
Beyond conventional cross-coupling reactions, the unique electronic and steric environment of this compound opens the door to exploring novel and potentially unprecedented chemical transformations.
A significant area for future investigation is aryne chemistry . The presence of halogens adjacent to each other (I at C2, Br at C1) and ortho to fluorine atoms suggests the potential for generating highly reactive benzyne (B1209423) intermediates. mdpi.com Research could focus on:
Selective metal-halogen exchange (e.g., iodine-lithium exchange) followed by elimination to form a 3-bromo-4,5-difluorobenzyne. mdpi.com
Investigating the regioselectivity of nucleophilic attack on such an unsymmetrical and highly substituted aryne.
Another promising avenue is the study of radical-mediated reactions . Transition metal catalysts capable of engaging in single-electron transfer (SET) mechanisms could unlock new pathways. nih.gov This could involve generating aryl radicals at specific positions, which could then participate in additions, cyclizations, or other coupling processes not accessible through traditional two-electron pathways. The potential for oxidative dehalogenation or unusual molecular fragmentations under specific conditions also warrants investigation. researchgate.netacs.org
Asymmetric Synthesis Incorporating Planar Chirality
While this compound is itself achiral, it is an ideal precursor for the synthesis of molecules possessing planar chirality . uwindsor.ca Planar chiral molecules are of immense value in asymmetric catalysis, materials science, and medicinal chemistry. bohrium.comchemsoc.org.cn
Future research should aim to develop methods for the enantioselective functionalization of this substrate to create non-superimposable, mirror-image products (atropisomers). This can be achieved through transition metal-catalyzed reactions employing chiral ligands. chemsoc.org.cnnih.gov Key research directions include:
Asymmetric Cross-Coupling: Developing catalytic systems where a chiral ligand on the metal center (e.g., rhodium or palladium) controls the stereochemical outcome of a C-C or C-heteroatom bond formation, leading to a preferred rotational isomer. bohrium.comnih.gov
Desymmetrization Reactions: If the molecule is first converted into a symmetric derivative (e.g., by replacing both I and Br with the same group), subsequent enantioselective functionalization of one of the prochiral positions, perhaps via C-H activation, could be explored.
The successful development of such methods would provide access to novel, highly valuable chiral scaffolds that are difficult to synthesize through other means.
Advanced Computational Design of Reaction Pathways
The complexity of the reactions involving this compound makes it a prime candidate for investigation using advanced computational methods. numberanalytics.com Theoretical chemistry, particularly Density Functional Theory (DFT), can provide deep mechanistic insights that guide experimental work. acs.orgnih.gov
Future computational studies should focus on:
Predicting Selectivity: Calculating the energy barriers for the oxidative addition of a catalyst to the C-I versus the C-Br bond to predict the conditions necessary for chemoselectivity.
Modeling Transition States: In asymmetric catalysis, modeling the transition states of the enantioselectivity-determining step can help explain the origin of stereocontrol and aid in the rational design of more effective chiral ligands. acs.org
Elucidating Reaction Mechanisms: Computational studies can be used to validate or disprove proposed reaction mechanisms, including those involving elusive intermediates like arynes or radical species. numberanalytics.comnih.gov
In Silico Catalyst Screening: Designing and evaluating new catalysts computationally before committing to their synthesis in the laboratory, thereby accelerating the discovery of novel and more efficient catalytic systems.
Table 2: Application of Computational Chemistry
| Research Area | Computational Method | Objective |
|---|---|---|
| Chemoselectivity | DFT (Energy Decomposition Analysis) | Determine kinetic and thermodynamic preference for C-I vs. C-Br bond activation. |
| Asymmetric Catalysis | DFT/Molecular Mechanics (QM/MM) | Model catalyst-substrate interactions to predict enantiomeric excess and rationalize ligand effects. |
| Novel Reactivity | Ab Initio Molecular Dynamics (AIMD) | Simulate reaction trajectories to discover unexpected intermediates or reaction pathways. |
Sustainable Synthesis Methodologies
Aligning the chemistry of this compound with the principles of green chemistry is a critical future goal. colab.ws Research should focus on developing synthetic methods that are more environmentally benign, energy-efficient, and atom-economical.
Key areas for development include:
Green Solvents and Reagents: Moving away from hazardous solvents and employing greener alternatives. This includes exploring reactions in water, bio-based solvents, or under solvent-free conditions, such as those used in mechanochemistry. colab.wsresearchgate.net The use of safer halogenating agents like hydrogen peroxide with ammonium (B1175870) halides for synthesis represents a greener approach. cdnsciencepub.comrsc.org
Energy Efficiency: Developing catalytic processes that operate at lower temperatures, potentially utilizing microwave irradiation or flow chemistry to reduce energy consumption and improve efficiency. frontiersin.org
Atom Economy: Designing reactions, such as C-H activation, that avoid the use of pre-functionalized starting materials and reduce the generation of stoichiometric byproducts.
Biocatalysis: In the long term, exploring the potential of enzymes for selective halogenation or dehalogenation could offer an exceptionally green and selective method for transforming polyhalogenated aromatics. nih.gov
By pursuing these sustainable methodologies, the synthetic utility of this compound can be enhanced while minimizing its environmental impact.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-3,4-difluoro-2-iodobenzene, and how do halogenation sequences influence regioselectivity?
- Methodological Answer : Polyhalogenated benzenes are typically synthesized via sequential halogenation, leveraging the directing effects of substituents. For example, fluorine atoms act as ortho/para directors, while bromine and iodine (bulkier halogens) may require metal-mediated reactions (e.g., Ullmann coupling) or electrophilic substitution. Evidence from analogous compounds (e.g., 1-Bromo-5-chloro-3-fluoro-2-iodobenzene) highlights the use of halogen-exchange reactions and diazotization strategies to achieve specific substitution patterns .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns, with -NMR distinguishing fluorine environments and -NMR resolving carbon-halogen coupling. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Canonical SMILES and InChI keys (e.g., from PubChem) aid in computational validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature or -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Solubility in polar aprotic solvents (e.g., DMSO) is typical, but pre-solubilization heating (37°C) and sonication may enhance dissolution .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing iodine into a bromo-difluorobenzene scaffold?
- Methodological Answer : Iodination often requires careful control of reaction conditions. Metal-halogen exchange (e.g., using Grignard reagents) or directed ortho-metalation (DoM) can position iodine selectively. For example, a diazotization/iodination strategy demonstrated in triiodoarene synthesis (68% yield) could be adapted, with nitro or directing groups temporarily introduced to guide substitution .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer : Bromine and iodine serve as orthogonal leaving groups. Use Pd catalysts (e.g., Pd(PPh)) for selective coupling at iodine sites under mild conditions. For boron-based partners (e.g., arylboronic acids), ensure anhydrous conditions and base optimization (e.g., KCO). Evidence from boronic acid derivatives (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) supports this approach .
Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the ring for NAS but steric hindrance from adjacent halogens may limit reactivity. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) and solvents (e.g., DMF vs. THF) assess feasibility. Analogous nitro-substituted derivatives (e.g., 1-Bromo-3,4-difluoro-2-nitrobenzene) suggest nitro groups further enhance electrophilicity .
Q. What analytical approaches resolve contradictions in reported physical properties (e.g., melting point discrepancies) for halogenated benzene derivatives?
- Methodological Answer : Purity assessments (HPLC, GC) and differential scanning calorimetry (DSC) clarify melting point variations. For example, 1-Bromo-2,3,4-trifluoro-5-iodobenzene is reported as a liquid (97% purity), while similar compounds are solids, likely due to molecular symmetry differences. Cross-validate with literature (e.g., PubChem, DSSTox) and batch-specific COA data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
